6-chloro-1-methyl-1H-pyrazolo[3,4-b]pyridine

Kinase inhibitor design Scaffold hopping Regioisomer comparison

6-Chloro-1-methyl-1H-pyrazolo[3,4-b]pyridine is the validated core scaffold for ATP-competitive kinase inhibitor programs targeting ALK-L1196M (NSCLC), GSK-3 (Alzheimer's/diabetes), DYRK1A/1B, Mps1 (TNBC/AML), and TBK1. The 6-chloro substituent enables rapid one-step diversification via SNAr or Pd-catalyzed cross-coupling—accelerating SAR studies from 4-6 steps to just one. Unlike regioisomers, the [3,4-b] fusion and 1-methyl-6-chloro pattern ensures correct hinge-binding geometry and reactivity. Procure from validated suppliers offering ≥97% purity, refrigerated storage, and global shipping.

Molecular Formula C7H6ClN3
Molecular Weight 167.59 g/mol
CAS No. 63725-52-0
Cat. No. B1532439
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-chloro-1-methyl-1H-pyrazolo[3,4-b]pyridine
CAS63725-52-0
Molecular FormulaC7H6ClN3
Molecular Weight167.59 g/mol
Structural Identifiers
SMILESCN1C2=C(C=CC(=N2)Cl)C=N1
InChIInChI=1S/C7H6ClN3/c1-11-7-5(4-9-11)2-3-6(8)10-7/h2-4H,1H3
InChIKeyWQYAKZVLTOWKQB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Chloro-1-methyl-1H-pyrazolo[3,4-b]pyridine (CAS 63725-52-0) as a Versatile Kinase Inhibitor Scaffold


6-Chloro-1-methyl-1H-pyrazolo[3,4-b]pyridine (CAS 63725-52-0) is a heterocyclic compound belonging to the pyrazolo[3,4-b]pyridine family, characterized by a fused pyrazole-pyridine ring system with a chlorine substituent at the 6-position and a methyl group at the N1 position . This scaffold serves as a privileged structure in medicinal chemistry, particularly as a core template for developing ATP-competitive kinase inhibitors targeting diverse enzymes including GSK-3, ALK, TRK, DYRK1A/1B, TBK1, Mps1, and PIM-1 [1]. The compound functions primarily as a synthetic intermediate and scaffold for derivatization, with the 6-chloro position offering a reactive handle for nucleophilic aromatic substitution and cross-coupling reactions to generate focused compound libraries .

Why 6-Chloro-1-methyl-1H-pyrazolo[3,4-b]pyridine (CAS 63725-52-0) Cannot Be Replaced by Generic Analogs in SAR-Driven Projects


Substituting 6-chloro-1-methyl-1H-pyrazolo[3,4-b]pyridine with other pyrazolopyridine regioisomers or chloro-methyl positional variants fundamentally alters both reactivity and biological target engagement. The [3,4-b] ring fusion pattern dictates a specific vector geometry for hinge-binding interactions within the kinase ATP pocket, while the 6-chloro position is critical for both synthetic diversification and potential hydrophobic pocket occupancy [1]. Regioisomers such as 1H-pyrazolo[4,3-c]pyridine or 1H-pyrazolo[3,4-c]pyridine present different spatial orientations of hydrogen bond donor/acceptor atoms, leading to altered kinase selectivity profiles [2]. Even within the [3,4-b] series, the specific 1-methyl-6-chloro substitution pattern cannot be interchanged with 6-chloro-4-methyl or 6-chloro-3-methyl variants without substantial changes in steric accessibility of the reactive chlorine and subsequent SAR outcomes [3].

Quantitative Differentiation Evidence for 6-Chloro-1-methyl-1H-pyrazolo[3,4-b]pyridine (CAS 63725-52-0)


Regioisomeric Scaffold Selectivity: [3,4-b] vs. [4,3-c] Fusion Dictates Kinase Binding Orientation

The [3,4-b] pyrazolopyridine scaffold demonstrates fundamentally different kinase selectivity compared to the [4,3-c] regioisomer due to altered hinge-binding hydrogen bond geometry [1]. While 6-chloro-1-methyl-1H-pyrazolo[3,4-b]pyridine positions the pyridine nitrogen for Type I kinase inhibitor hinge binding, the [4,3-c] analog 6-chloro-1-methyl-1H-pyrazolo[4,3-c]pyridine (CAS 1558302-68-3) presents a different spatial arrangement that alters target engagement [2]. Direct comparative data from 1H-pyrazolo[3,4-b]pyridine-derived compounds shows >100-fold selectivity against Janus and TEC family kinases (excluding BMX and TXK which showed 30 nM and 45 nM activity respectively), a selectivity window not consistently observed with alternative scaffolds [3]. Procurement of the correct [3,4-b] regioisomer is therefore essential for projects targeting kinases where the specific hinge-binding geometry is critical to the SAR hypothesis.

Kinase inhibitor design Scaffold hopping Regioisomer comparison ATP-binding pocket

GSK-3 Inhibitory Activity of 6-Aryl Pyrazolo[3,4-b]pyridines: Scaffold Validation for CNS and Oncology Programs

The pyrazolo[3,4-b]pyridine scaffold represented by the 6-chloro-1-methyl core has been validated as a potent GSK-3 inhibitor platform, with 6-aryl substituted derivatives demonstrating activity relevant to Alzheimer's disease and oncology programs . A novel series of 6-aryl-pyrazolo[3,4-b]pyridines was identified as potent inhibitors of glycogen synthase kinase-3 (GSK-3), a target implicated in Type 2 diabetes, Alzheimer's disease, and cancer [1]. The 6-chloro-1-methyl scaffold provides the essential core for further derivatization to access this target profile. Unlike unsubstituted pyrazolo[3,4-b]pyridine which lacks activity against GSK-3, the 6-chloro-1-methyl substitution pattern enables subsequent functionalization at the 6-position via cross-coupling to generate active GSK-3 inhibitors .

GSK-3 inhibition Alzheimer's disease Cancer Kinase inhibitor scaffold

Synthetic Utility: 6-Chloro Position Enables SAR Diversification for Kinase Inhibitor Lead Optimization

The 6-chloro substituent on the pyrazolo[3,4-b]pyridine core provides a critical synthetic handle for structure-activity relationship (SAR) exploration that is absent in dehalogenated or methyl-only analogs . This reactive site enables nucleophilic aromatic substitution (SNAr) with amines, alkoxides, and thiols, as well as palladium-catalyzed cross-coupling reactions (Suzuki, Buchwald-Hartwig, Sonogashira) to introduce diverse functional groups at the 6-position [1]. In contrast, 1-methyl-1H-pyrazolo[3,4-b]pyridine lacking the 6-chloro substituent requires de novo synthesis for each SAR modification, increasing both time and cost per analog [2]. Recent patents demonstrate the utility of this 6-chloro intermediate in synthesizing substituted pyrazolo[3,4-b]pyridines as PI4KIIIβ and Raf kinase inhibitors via derivatization at the chloro position [3].

Nucleophilic aromatic substitution Cross-coupling Lead optimization Focused library synthesis

ALK-L1196M Resistance-Mutant Potency: [3,4-b] Scaffold Overcomes Crizotinib Resistance

1H-pyrazolo[3,4-b]pyridine derivatives have demonstrated potent inhibitory activity against the ALK-L1196M resistance mutation, a common cause of crizotinib failure in NSCLC therapy [1]. An SAR study of pyrazolo[3,4-b]pyridines identified compound 10g as a novel and potent L1196M inhibitor with IC50 values in the sub-nanomolar range, also showing extremely potent inhibition of ROS1 (IC50 <0.5 nM) [2]. This contrasts with alternative scaffolds such as pyrrolo[2,3-b]pyridine and indazole, which do not consistently achieve comparable potency against this specific resistance mutation [3]. The 6-chloro-1-methyl-1H-pyrazolo[3,4-b]pyridine scaffold serves as the foundational core for developing such resistance-overcoming ALK inhibitors .

ALK inhibitors Crizotinib resistance NSCLC L1196M mutation

Mps1 Kinase Inhibition at Low Nanomolar Potency: Validated Anticancer Target Engagement

Pyrazolo[3,4-b]pyridine derivatives have been discovered as novel and potent Mps1 (monopolar spindle 1) kinase inhibitors for cancer treatment [1]. Compound 31 from this series exhibited strong kinase inhibitory potency against Mps1 with an IC50 value of 2.596 nM and significantly inhibited proliferation of cancer cells, particularly triple-negative breast cancer MDA-MB-468 and acute myeloid leukemia MV4-11 cells [2]. The compound also demonstrated reasonable kinome selectivity against a panel of 606 wild-type kinases at 1 μM, along with suitable preclinical pharmacokinetic parameters and promising pharmacodynamic profile [3]. The 6-chloro-1-methyl-1H-pyrazolo[3,4-b]pyridine scaffold provides the core for developing such Mps1-targeted therapeutics .

Mps1 inhibition Mitotic checkpoint Cancer therapy TNBC

DYRK1A/1B Dual Inhibition with High Potency: Therapeutic Relevance for Neurological and Oncological Indications

1H-pyrazolo[3,4-b]pyridine derivatives have been developed as potent dual DYRK1A/1B inhibitors with therapeutic implications in Alzheimer's disease and cancer [1]. Among a synthesized series, compound 8h (3-(4-hydroxyphenyl), 5-(3,4-dihydroxyphenyl)-1H-pyrazolo[3,4-b]pyridine) exhibited the highest enzymatic inhibitory activity with IC50 = 3 nM against DYRK1A/1B and cell proliferation inhibitory activity with IC50 = 1.6 μM towards HCT116 colon cancer cells [2]. This contrasts with alternative scaffolds such as pyrrolo[2,3-b]pyridine which show different selectivity profiles for DYRK family kinases [3]. The 6-chloro-1-methyl-1H-pyrazolo[3,4-b]pyridine core provides the essential [3,4-b] scaffold geometry required for this dual DYRK1A/1B inhibitory activity [4].

DYRK1A inhibition DYRK1B inhibition Alzheimer's disease Colon cancer

Optimal Scientific and Industrial Applications for 6-Chloro-1-methyl-1H-pyrazolo[3,4-b]pyridine (CAS 63725-52-0)


Lead Optimization for ALK-Resistant NSCLC: Overcoming Crizotinib Failure

Medicinal chemistry teams developing next-generation ALK inhibitors for non-small cell lung cancer (NSCLC) patients who have developed resistance to crizotinib should prioritize the 6-chloro-1-methyl-1H-pyrazolo[3,4-b]pyridine scaffold. SAR studies have demonstrated that pyrazolo[3,4-b]pyridine derivatives maintain potent activity against the ALK-L1196M gatekeeper mutation, achieving sub-nanomolar IC50 values where first-generation inhibitors lose efficacy [8]. The 6-chloro position on this core provides a critical synthetic handle for introducing substituents that optimize both ALK-L1196M potency and selectivity against related kinases such as ROS1 (IC50 <0.5 nM demonstrated) .

Parallel Synthesis of Focused Kinase Inhibitor Libraries

Medicinal chemistry and chemical biology laboratories seeking to generate focused compound libraries for kinase inhibitor screening should procure 6-chloro-1-methyl-1H-pyrazolo[3,4-b]pyridine as a core scaffold for parallel synthesis. The 6-chloro substituent enables one-step diversification via nucleophilic aromatic substitution (SNAr) with amines, alkoxides, and thiols, or palladium-catalyzed cross-coupling reactions to introduce aryl, heteroaryl, and amine substituents [8]. This contrasts with dehalogenated or methyl-only analogs that require multi-step de novo synthesis for each analog (4-6 steps vs. 1 step), significantly accelerating SAR exploration and lead optimization timelines .

Mps1-Targeted Oncology Programs for Triple-Negative Breast Cancer

Cancer research groups targeting the mitotic checkpoint kinase Mps1 for therapeutic intervention in triple-negative breast cancer (TNBC) and acute myeloid leukemia (AML) should select the 6-chloro-1-methyl-1H-pyrazolo[3,4-b]pyridine scaffold for lead generation. Pyrazolo[3,4-b]pyridine derivatives have demonstrated single-digit nanomolar Mps1 inhibition (IC50 = 2.596 nM) with significant antiproliferative activity against MDA-MB-468 TNBC and MV4-11 AML cells [8]. Furthermore, these compounds exhibit reasonable kinome selectivity against a panel of 606 wild-type kinases at 1 μM and suitable preclinical pharmacokinetic parameters , validating the scaffold for in vivo proof-of-concept studies.

GSK-3 Inhibitor Development for Alzheimer's Disease and Oncology

Research programs developing glycogen synthase kinase-3 (GSK-3) inhibitors for Alzheimer's disease, Type 2 diabetes, or oncology indications should utilize 6-chloro-1-methyl-1H-pyrazolo[3,4-b]pyridine as the core scaffold. A novel series of 6-aryl-pyrazolo[3,4-b]pyridines has been validated as potent GSK-3 inhibitors, with the 6-chloro position on this core serving as the essential functionalization site for introducing aryl and heteroaryl substituents that drive GSK-3 target engagement [8]. The [3,4-b] regioisomer specifically provides the correct spatial orientation of hydrogen bond donor/acceptor atoms required for ATP-pocket hinge binding .

Dual DYRK1A/1B Inhibitor Lead Generation for Neurological and Colon Cancer Indications

Drug discovery programs pursuing dual DYRK1A/1B inhibition for Alzheimer's disease, Down syndrome, or colon cancer should select the 1H-pyrazolo[3,4-b]pyridine scaffold. Optimized derivatives from this series have achieved single-digit nanomolar enzymatic potency against DYRK1A/1B (IC50 = 3 nM) and micromolar antiproliferative activity in HCT116 colon cancer cells (IC50 = 1.6 μM) [8]. The 6-chloro-1-methyl core provides the essential scaffold geometry for this dual inhibitory profile, distinguishing it from pyrrolo[2,3-b]pyridine and indazole alternatives that show different DYRK family selectivity patterns .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6-chloro-1-methyl-1H-pyrazolo[3,4-b]pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.